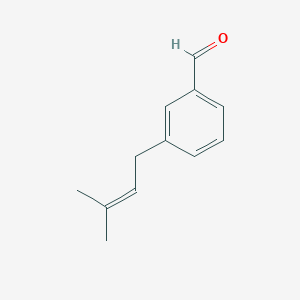

3-(3-Methyl-2-butenyl)benzaldehyde

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H14O |

|---|---|

Molecular Weight |

174.24 g/mol |

IUPAC Name |

3-(3-methylbut-2-enyl)benzaldehyde |

InChI |

InChI=1S/C12H14O/c1-10(2)6-7-11-4-3-5-12(8-11)9-13/h3-6,8-9H,7H2,1-2H3 |

InChI Key |

BEGSAZGTDSSAMC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCC1=CC(=CC=C1)C=O)C |

Origin of Product |

United States |

Contextualization Within Aromatic Aldehyde Chemistry and Isoprenoid Derivatives

3-(3-Methyl-2-butenyl)benzaldehyde belongs to the broad class of aromatic aldehydes, with its core structure being benzaldehyde (B42025)—an aromatic ring substituted with a formyl group. researchgate.net The chemistry of benzaldehyde is well-established, characterized by the reactivity of both the aromatic ring and the aldehyde function. rsc.org The aldehyde group readily undergoes nucleophilic addition, condensation reactions (such as Claisen-Schmidt and Perkin reactions), and oxidation to form benzoic acid. researchgate.netrsc.org

The defining feature of this compound is the C-alkylation of the benzene (B151609) ring at the meta-position with a (3-methyl-2-butenyl) group, commonly known as a prenyl or isoprenyl group. This substituent places the molecule within the vast family of isoprenoids, which are derived from isoprene (B109036) units and constitute a major class of natural products. researchgate.net The attachment of this five-carbon chain significantly alters the physical and chemical properties of the parent benzaldehyde molecule, increasing its molecular weight and lipophilicity, which can influence its reactivity and interactions with biological systems.

Table 1: Comparison of Physicochemical Properties

| Property | Benzaldehyde | 4-Hydroxy-3-(3-methyl-2-butenyl)benzaldehyde |

| Formula | C₇H₆O | C₁₂H₁₄O₂ |

| Molecular Weight | 106.12 g/mol rsc.org | 190.24 g/mol cymitquimica.com |

| Appearance | Colorless liquid rsc.orgresearchgate.net | Colorless crystals researchgate.net |

| Boiling Point | 178-179 °C researchgate.net | Not specified |

| Melting Point | -26 °C researchgate.net | 53-54 °C researchgate.net |

| Key Functional Groups | Aldehyde, Benzene Ring | Aldehyde, Benzene Ring, Prenyl Group, Hydroxyl Group |

Significance of the Prenyl Moiety in Organic Synthesis and Natural Product Analogue Design

The prenyl moiety is a crucial building block in natural product chemistry and medicinal chemistry. Its introduction into a molecule, a process known as prenylation, is a key strategy for diversifying chemical structures and modulating biological activity. researchgate.net Prenylated natural products, including flavonoids, coumarins, and alkaloids, often exhibit enhanced biological profiles compared to their non-prenylated counterparts, including anticancer, antibacterial, and anti-inflammatory properties. researchgate.netnih.gov The lipophilic nature of the prenyl group can improve a compound's ability to interact with and cross cellular membranes. nih.gov

In organic synthesis, the prenyl group serves as a versatile handle for further chemical transformations. The double bond within the prenyl chain can undergo various addition and oxidation reactions, while the entire group can influence the electronic properties of the aromatic ring, directing subsequent substitution reactions. The synthesis of C-prenylated aromatic compounds, such as 3-(3-Methyl-2-butenyl)benzaldehyde, is a significant challenge that often involves multi-step processes, including protection-deprotection strategies and specialized C-alkylation methods. rsc.orgnih.gov

Researchers have developed various methods for the C-prenylation of aromatic systems. One approach involves the direct lithiation of a protected bromo-benzaldehyde followed by transmetalation and reaction with prenyl bromide to yield the desired prenylated aldehyde. rsc.org Another general strategy starts from readily available acetophenones to produce prenylated benzaldehydes. utm.my

Table 2: Example of a Synthetic Reaction for a Prenylated Benzaldehyde (B42025)

| Reactants | Reagents & Conditions | Product | Yield | Reference |

| 4-Hydroxybenzaldehyde, 1-bromo-3-methylbut-2-ene | KOH 10% solution, room temperature, 48h | 4-Hydroxy-3-prenylbenzaldehyde | 12.8% | researchgate.net |

Overview of Research Trajectories for Isoprenylated Benzaldehydes in Academic Disciplines

Systematic IUPAC Naming Conventions and Common Aliases in Scientific Literature

The nomenclature of 3-(3-Methyl-2-butenyl)benzaldehyde is governed by the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC). The systematic name for this compound is 3-(3-methylbut-2-en-1-yl)benzaldehyde . This name is derived by identifying the parent structure as benzaldehyde, with a substituent at the third carbon of the benzene (B151609) ring. The substituent is a butenyl chain with a methyl group at the third position and the double bond located between the second and third carbons of the chain.

In scientific literature, this compound is also frequently referred to by its common alias, 3-prenylbenzaldehyde . The term "prenyl" is a common name for the 3-methyl-2-butenyl (B1208987) group. Other related terms include m-tolualdehyde for 3-methylbenzaldehyde (B113406). nist.govhmdb.canist.gov The use of such aliases can vary between different fields of study, but both the systematic and common names are widely understood.

| Nomenclature Type | Name |

| Systematic IUPAC Name | 3-(3-methylbut-2-en-1-yl)benzaldehyde |

| Common Alias | 3-prenylbenzaldehyde |

| Parent Aldehyde | Benzaldehyde nih.govwikipedia.org |

| Related Substituted Aldehyde | 3-Methylbenzaldehyde (m-tolualdehyde) nist.govhmdb.canist.gov |

Potential for Chiral Derivatization and Stereocontrol Strategies

While the parent molecule this compound is achiral, it possesses functional groups that can be chemically modified to introduce chirality, leading to the formation of chiral derivatives. The potential for creating stereocenters lies primarily in reactions involving the aldehyde group and the double bond of the isoprenyl side chain.

Potential Sites for Chiral Derivatization:

The Aldehyde Group: The aldehyde functional group is a prime target for asymmetric synthesis. For instance, the addition of a nucleophile to the carbonyl carbon can generate a new stereocenter. Asymmetric reduction of the aldehyde to an alcohol or the addition of organometallic reagents in the presence of a chiral catalyst or ligand can lead to the formation of enantioenriched secondary alcohols. Chiral phosphoric acid-catalyzed asymmetric aldehyde prenylation is a known method for creating chiral homoallylic alcohols from aldehydes. rsc.org

The Isoprenyl Double Bond: The double bond in the isoprenyl side chain can also be a site for introducing chirality. Asymmetric epoxidation, dihydroxylation, or hydrogenation reactions, catalyzed by chiral transition metal complexes or enzymes, could potentially create one or two new stereocenters on the side chain.

Stereocontrol Strategies:

The synthesis of specific stereoisomers of derivatized this compound would require the application of stereocontrol strategies. These can be broadly categorized as:

Substrate Control: In this approach, an existing chiral center in the molecule directs the stereochemical outcome of a subsequent reaction. This is less applicable to the direct derivatization of the achiral parent compound but would be relevant if a chiral auxiliary is first attached.

Reagent Control: This involves the use of a chiral reagent to induce stereoselectivity. For example, a chiral reducing agent could be used to asymmetrically reduce the aldehyde.

Catalyst Control: This is a highly efficient method where a small amount of a chiral catalyst is used to generate a large amount of a single enantiomer of the product. This is common in asymmetric hydrogenations, epoxidations, and other transformations. The use of chiral derivatizing agents, such as chiral thiols, can be employed to separate enantiomers. nih.gov

The development of synthetic routes to chiral derivatives of this compound would be of interest for exploring its structure-activity relationships in various biological contexts.

Historical Perspectives on Benzaldehyde Functionalization and Prenylation

The functionalization of benzaldehyde, the simplest aromatic aldehyde, has been a cornerstone of organic synthesis for over a century. britannica.com Early methods primarily involved electrophilic aromatic substitution, where the aldehyde group, being a meta-director, would guide incoming electrophiles to the meta position. However, these reactions were often limited by the deactivating nature of the formyl group. The industrial production of benzaldehyde has historically relied on processes such as the hydrolysis of benzal chloride or the oxidation of toluene (B28343). google.comresearchgate.net

The concept of prenylation, the attachment of a 3-methyl-2-butenyl group, gained prominence with the discovery of numerous natural products bearing this moiety. nih.govkyoto-u.ac.jpresearchgate.net In nature, this process is enzymatically controlled, utilizing dimethylallyl pyrophosphate (DMAPP) as the prenyl donor. Early chemical methods for prenylation often mimicked biosynthetic pathways, employing prenyl halides in Friedel-Crafts type alkylations. These early approaches, however, frequently suffered from a lack of regioselectivity and the formation of multiple products. The development of more sophisticated synthetic methods has been crucial in overcoming these challenges.

Direct Prenylation and Isoprenylation Strategies for Aromatic Aldehydes

Directly introducing a prenyl or isoprenyl group onto an aromatic aldehyde presents an efficient route to compounds like this compound. Several modern synthetic strategies have been developed to achieve this with high regioselectivity and yield.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Transition metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon bonds. While direct C-H activation and functionalization of aldehydes are areas of ongoing research, cross-coupling reactions typically involve the use of an aryl halide or triflate as a coupling partner. researchgate.netnih.gov For the synthesis of this compound, a common approach would involve the coupling of a 3-halobenzaldehyde with a prenyl-organometallic reagent.

Suzuki Coupling: This reaction would typically employ a prenylboronic acid or ester in the presence of a palladium catalyst and a base.

Sonogashira Coupling: While typically used for forming carbon-carbon triple bonds, variations can be adapted for the introduction of alkenyl groups.

Heck Reaction: This reaction could, in principle, couple 3-halobenzaldehyde with a compound like 2-methyl-1-butene, though regioselectivity can be a challenge.

Recent advancements have focused on the development of highly efficient catalysts and the use of CO surrogates in carbonylation reactions to produce aromatic aldehydes. researchgate.netrsc.org Palladium-catalyzed reactions using prenyl organometallic reagents such as those based on tin, silicon, boron, indium, and zinc have proven effective for the prenylation of aryl halides.

| Coupling Reaction | Typical Prenyl Reagent | Catalyst System |

| Suzuki | Prenylboronic acid/ester | Palladium catalyst + Base |

| Stille | Prenylstannane | Palladium catalyst |

| Negishi | Prenylzinc | Palladium or Nickel catalyst |

Friedel-Crafts Alkylation Approaches and Variants

The Friedel-Crafts reaction, first reported in 1877, is a classic method for the alkylation of aromatic rings. wikipedia.org In the context of synthesizing this compound, this would involve the reaction of benzaldehyde with a prenylating agent, such as prenyl chloride or prenyl alcohol, in the presence of a Lewis acid catalyst like aluminum chloride. libretexts.org

However, traditional Friedel-Crafts alkylations on benzaldehyde are challenging due to the deactivating nature of the aldehyde group. This often leads to low yields and requires harsh reaction conditions. Modern variations of this reaction utilize milder catalysts and more reactive prenylating agents to improve efficiency. researchgate.net For instance, the use of solid acid catalysts or organocatalysts has been explored to promote Friedel-Crafts type reactions under greener conditions. researchgate.netrsc.org

Regioselective Synthesis via Directed Ortho Metalation (DOM) and Related Methods

Directed Ortho Metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. chem-station.comunblog.fr This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. organic-chemistry.org While the aldehyde group itself is not a suitable DMG as it reacts with organolithiums, it can be transiently protected in situ to allow for ortho-lithiation. chem-station.com For the synthesis of this compound, a meta-substituted benzaldehyde precursor with a suitable DMG could be utilized to direct functionalization.

An alternative DoM strategy involves using a group at the 3-position that can direct metalation to the 1-position, followed by formylation. However, a more direct approach for introducing the prenyl group at the 3-position would be to start with a compound that already has a directing group at the 1-position (or a group that can be converted to an aldehyde) and a halogen at the 3-position, which can then undergo a metal-halogen exchange followed by reaction with a prenyl electrophile.

Multi-Step Synthesis from Precursors with Pre-existing Prenyl Groups

An alternative to the direct prenylation of benzaldehyde is a multi-step approach where the prenyl group is already present on the aromatic ring, and the aldehyde functionality is introduced in a subsequent step. nih.gov

Aldehyde Functionalization of Prenylated Aromatic Scaffolds

This strategy involves starting with a prenylated aromatic compound, such as 1-bromo-3-prenylbenzene or 3-prenyltoluene. The aldehyde group can then be introduced through various methods:

Formylation of an Organometallic Intermediate: The prenylated aryl halide can be converted to an organolithium or Grignard reagent, which is then reacted with a formylating agent like N,N-dimethylformamide (DMF).

Oxidation of a Methyl Group: If starting with 3-prenyltoluene, the methyl group can be oxidized to an aldehyde. The Etard reaction, using chromyl chloride, is a classic method for this transformation. organicmystery.com

Gattermann-Koch Reaction: This reaction introduces a formyl group onto an aromatic ring using carbon monoxide and hydrochloric acid in the presence of a Lewis acid catalyst. organicmystery.com However, its applicability would depend on the reactivity of the prenylated benzene ring.

A general synthesis of prenylated benzaldehydes starting from readily available acetophenones has also been described, which can then be used to prepare various analogues. nih.gov

| Starting Material | Method of Aldehyde Introduction | Reagents |

| 1-Bromo-3-prenylbenzene | Formylation of organometallic | n-BuLi, then DMF |

| 3-Prenyltoluene | Oxidation of methyl group | CrO2Cl2 (Etard Reaction) |

| Prenylbenzene | Gattermann-Koch Reaction | CO, HCl, AlCl3/CuCl |

| Prenylated Acetophenone | Multi-step conversion | Various reagents |

Olefin Metathesis-Based Approaches for Carbon-Carbon Bond Formation

Olefin metathesis has emerged as a powerful tool in organic synthesis for the formation of carbon-carbon double bonds. organic-chemistry.orglibretexts.org This catalytic reaction, recognized with the Nobel Prize in Chemistry in 2005, involves the exchange of alkylidene fragments between two olefin substrates. apeiron-synthesis.com The reaction is catalyzed by transition-metal alkylidene complexes, most notably those based on ruthenium and molybdenum. acs.orgyoutube.com For the synthesis of this compound, a cross-metathesis (CM) reaction represents a direct and atom-economical approach.

A plausible synthetic route involves the cross-metathesis of a benzaldehyde derivative containing a vinyl group with a suitable prenyl-containing olefin. For instance, the reaction could be envisioned between 3-vinylbenzaldehyde (B26632) and 2-methyl-2-butene. The general mechanism, known as the Chauvin mechanism, proceeds through a series of [2+2] cycloaddition and cycloreversion steps via a metallacyclobutane intermediate. rsc.org

The choice of catalyst is critical for the success of the cross-metathesis reaction. Ruthenium-based catalysts, such as the Grubbs and Hoveyda-Grubbs catalysts, are particularly relevant due to their high tolerance for various functional groups, including aldehydes. acs.orgrsc.org The second-generation Grubbs catalysts, which feature an N-heterocyclic carbene (NHC) ligand, generally exhibit higher activity and stability. youtube.com For specific applications, such as the cross-metathesis of methallyl halides, Hoveyda-Grubbs and Stewart-Grubbs catalysts have shown superior performance. frontiersin.org

Table 1: Comparison of Common Ruthenium Olefin Metathesis Catalysts

| Catalyst Generation | Key Features | Functional Group Tolerance | Typical Applications |

| Grubbs, 1st Gen | Contains tricyclohexylphosphine (B42057) ligands. | Good tolerance for many functional groups. | Ring-closing metathesis (RCM), Cross-metathesis (CM). |

| Grubbs, 2nd Gen | One phosphine (B1218219) ligand is replaced by an N-heterocyclic carbene (NHC). | Excellent tolerance; higher activity than 1st Gen. | Challenging RCM, CM, and ring-opening metathesis polymerization (ROMP). |

| Hoveyda-Grubbs, 2nd Gen | Features a chelating isopropoxystyrene ether ligand, phosphine-free. | High stability and lower catalyst loading. | A broad range of metathesis reactions, including those requiring high stability. rsc.org |

| Stewart-Grubbs | A derivative of the Hoveyda-Grubbs catalyst. | Effective for cross-metathesis of functionalized olefins like methallyl halides. frontiersin.org | Specialized cross-metathesis reactions. |

This table is generated based on information from various sources discussing olefin metathesis catalysts. rsc.orgfrontiersin.org

The reaction conditions for such a cross-metathesis would typically involve an inert solvent like dichloromethane (B109758) or toluene at temperatures ranging from room temperature to moderate heating. frontiersin.org The removal of the volatile byproduct, ethylene (B1197577) (if a terminal olefin is used as a substrate), can help drive the reaction equilibrium toward the desired product. organic-chemistry.org

Green Chemistry Principles and Sustainable Synthetic Routes

The increasing emphasis on environmental sustainability in chemical manufacturing has driven the adoption of green chemistry principles. For the synthesis of this compound and its analogues, this translates to the development of processes that minimize waste, reduce energy consumption, and utilize less hazardous materials.

A key principle of green chemistry is the reduction or elimination of volatile organic solvents. Research into solvent-free reaction conditions has demonstrated feasibility for various organic transformations. For instance, the Knoevenagel condensation of benzaldehydes has been successfully performed under solvent-free conditions. misericordia.edu Similarly, metal-free and solvent-free synthesis of m-terphenyls from aryl methyl ketones has been reported, showcasing the potential for complex bond formations without a conventional solvent medium. rsc.org

Applying this principle to the synthesis of this compound could involve exploring solid-state reactions or using one of the liquid reactants in excess to serve as the reaction medium. Microwave irradiation is another technique often paired with solvent-free reactions to reduce reaction times and energy input. misericordia.edu While specific solvent-free methods for the direct prenylation of benzaldehyde via metathesis are not yet widely documented, the successful application in related syntheses provides a strong impetus for future research in this area.

To enhance the sustainability of catalytic processes, the development of recyclable and heterogeneous catalysts is crucial. Homogeneous catalysts, while often highly active and selective, can be difficult to separate from the reaction mixture, leading to product contamination and loss of the expensive catalyst. Heterogeneous catalysts, which exist in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), can be easily recovered by filtration and reused. researchgate.netthieme-connect.de

For C-C bond-forming reactions similar to those required for synthesizing the target molecule, various heterogeneous systems have been explored. Transition metal catalysts supported on materials like zeolite-Y and metal oxide nanoparticles have been shown to be effective and recyclable for reactions such as Friedel-Crafts alkylations and aldol (B89426) condensations. researchgate.netthieme-connect.de In the context of olefin metathesis, efforts have been made to immobilize ruthenium catalysts on solid supports, although achieving the same level of activity and stability as their homogeneous counterparts remains a challenge.

Another approach is the use of photocatalysts, which can be activated by light and often operate under mild conditions. rsc.org The development of heterogeneous photocatalytic systems for C-C bond formation is a growing area of research that could offer sustainable pathways for the synthesis of complex molecules like this compound.

Scalability and Industrial Viability of Synthetic Protocols

The transition of a synthetic route from the laboratory to an industrial scale requires careful consideration of several factors, including cost, safety, efficiency, and environmental impact. For the production of this compound, the scalability of the chosen synthetic protocol is paramount.

Olefin metathesis is already employed in large-scale industrial processes, such as the Shell Higher Olefin Process (SHOP) and the conversion of olefins in petrochemical refining. acs.orgresearchgate.net This demonstrates the inherent scalability of the technology. However, the use of ruthenium-based catalysts in the fine chemical and pharmaceutical industries is often limited by their high cost and the need to remove residual metal from the final product to meet regulatory standards. apeiron-synthesis.com Therefore, for an olefin metathesis-based synthesis of this compound to be industrially viable, factors such as catalyst loading and turnover number (TON) would need to be optimized to minimize cost. Efficient methods for ruthenium removal would also be essential. apeiron-synthesis.com

Alternative routes, such as Friedel-Crafts alkylation, are well-established in industrial chemistry. The industrial synthesis of p-methylbenzaldehyde, for example, has traditionally involved multi-step processes with significant environmental drawbacks, prompting research into greener alternatives. nih.gov A scalable synthesis for this compound would likely need to compete with these established, albeit potentially less green, methods on a cost-per-kilogram basis.

Reaction Chemistry and Derivatization Pathways of 3 3 Methyl 2 Butenyl Benzaldehyde

Reactivity of the Aldehyde Functionality

The aldehyde group is a primary site for a multitude of chemical reactions, making it a versatile handle for molecular modification. Aromatic aldehydes, such as 3-(3-methyl-2-butenyl)benzaldehyde, are generally less reactive than their aliphatic counterparts due to the electron-donating resonance effect of the aromatic ring, which reduces the electrophilicity of the carbonyl carbon. pressbooks.publibretexts.orglibretexts.org

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of aldehydes. libretexts.org It involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol. libretexts.orglibretexts.orgyoutube.com

Hydride Reduction: The reduction of the aldehyde to a primary alcohol can be readily achieved using complex metal hydrides. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.org These reactions proceed by the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon. youtube.com While both are effective, NaBH₄ is a milder and more selective reagent, often used in alcoholic solvents, whereas LiAlH₄ is a much stronger reducing agent requiring anhydrous conditions, typically in ethers like diethyl ether or tetrahydrofuran, followed by an aqueous workup. libretexts.org

Organometallic Additions: Grignard reagents (R-MgX) and organolithium compounds (R-Li) are potent nucleophiles that add to the aldehyde group to form secondary alcohols. youtube.com The reaction involves the addition of the carbanionic R group to the carbonyl carbon, followed by protonation of the resulting alkoxide. youtube.com For instance, the reaction of this compound with methylmagnesium bromide would yield 1-(3-(3-methyl-2-butenyl)phenyl)ethanol.

| Reaction Type | Reagent | Product |

| Hydride Reduction | Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄) | (3-(3-Methyl-2-butenyl)phenyl)methanol |

| Organometallic Addition | Grignard Reagent (e.g., CH₃MgBr) | 1-(3-(3-Methyl-2-butenyl)phenyl)ethanol |

Condensation Reactions

Condensation reactions are a class of reactions where two molecules combine, often with the elimination of a small molecule like water.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base. For example, the reaction of this compound with malonic acid would yield a cinnamic acid derivative.

Aldol (B89426) Condensation: The cross-aldol condensation of this compound with a ketone, such as acetone (B3395972), in the presence of a base or acid catalyst, would produce an α,β-unsaturated ketone. core.ac.uk For example, reaction with acetone would yield 4-(3-(3-methyl-2-butenyl)phenyl)but-3-en-2-one.

Wittig Reaction: The Wittig reaction is a powerful method for forming alkenes by reacting an aldehyde with a phosphorus ylide (a Wittig reagent). This reaction is highly versatile and allows for the specific placement of the double bond.

Horner-Wadsworth-Emmons (HWE) Reaction: A modification of the Wittig reaction, the HWE reaction utilizes phosphonate (B1237965) carbanions, which are generally more reactive than the corresponding phosphorus ylides. This reaction often favors the formation of (E)-alkenes.

Imine Formation: Aldehydes react with primary amines to form imines (also known as Schiff bases). This reaction is reversible and typically requires acid catalysis. libretexts.org The formation of an imine from this compound would involve reaction with a primary amine, such as aniline.

Oxidation and Reduction Reactions to Carboxylic Acids and Alcohols

The aldehyde group can be either oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Common oxidizing agents for converting aldehydes to carboxylic acids include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and Tollens' reagent ([Ag(NH₃)₂]⁺). The oxidation of this compound would yield 3-(3-methyl-2-butenyl)benzoic acid.

Reduction: As mentioned in section 4.1.1, the reduction of the aldehyde to a primary alcohol, (3-(3-methyl-2-butenyl)phenyl)methanol, is efficiently carried out using hydride reducing agents like NaBH₄ or LiAlH₄. libretexts.org

| Reaction | Reagent | Product |

| Oxidation | Potassium Permanganate (KMnO₄) | 3-(3-Methyl-2-butenyl)benzoic Acid |

| Reduction | Sodium Borohydride (NaBH₄) | (3-(3-Methyl-2-butenyl)phenyl)methanol |

Transformations Involving the Isoprenyl Double Bond

The isoprenyl side chain contains a double bond that is susceptible to a variety of addition reactions.

Hydrogenation and Selective Reduction Processes

The double bond of the isoprenyl group can be reduced to a single bond through hydrogenation. This is typically achieved using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). researchgate.net Selective hydrogenation of the side chain double bond without affecting the aromatic ring or the aldehyde group can be challenging. However, under controlled conditions, it is possible to achieve this selectivity. For example, using a catalyst like Pd/C under mild conditions could favor the reduction of the aliphatic double bond over the reduction of the aldehyde. researchgate.net The product of this reaction would be 3-(3-methylbutyl)benzaldehyde.

Electrophilic Addition Reactions

The electron-rich double bond of the isoprenyl group is susceptible to attack by electrophiles.

Halogenation: The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bond would result in a dihaloalkane derivative. The reaction proceeds through a cyclic halonium ion intermediate.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) to the double bond follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already has more hydrogen atoms, and the halide adds to the more substituted carbon, leading to the formation of a tertiary halide. However, carbocation rearrangements can sometimes occur. libretexts.org

Hydration: The acid-catalyzed addition of water across the double bond, also following Markovnikov's rule, would yield a tertiary alcohol. This reaction typically involves the formation of a carbocation intermediate.

| Reaction Type | Reagent | Product (Major) |

| Hydrogenation | H₂/Pd | 3-(3-Methylbutyl)benzaldehyde |

| Halogenation | Br₂ | 3-(2,3-Dibromo-3-methylbutyl)benzaldehyde |

| Hydrohalogenation | HBr | 3-(2-Bromo-3-methylbutyl)benzaldehyde |

| Hydration | H₂O/H⁺ | 3-(2-Hydroxy-3-methylbutyl)benzaldehyde |

Epoxidation and Dihydroxylation for Oxygen Functionalization

The electron-rich trisubstituted double bond of the prenyl group in this compound is susceptible to oxidation reactions, particularly epoxidation and dihydroxylation. These reactions are fundamental for introducing oxygen-containing functional groups, which can serve as handles for further synthetic manipulations.

Epoxidation: The conversion of the prenyl group's alkene to an epoxide can be readily achieved using peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a common and effective reagent. youtube.comyoutube.com This reaction proceeds via a concerted mechanism, leading to the formation of a stable epoxide ring. The resulting epoxide, 3-(oxiran-2-yl)propyl)benzaldehyde, is a valuable intermediate, as the strained three-membered ring can be opened by various nucleophiles to introduce a range of functionalities.

Alternatively, epoxidation can be accomplished through the formation of a halohydrin followed by treatment with a base. youtube.com

Dihydroxylation: The synthesis of vicinal diols from the prenyl group can be accomplished via two primary stereochemical pathways: syn-dihydroxylation and anti-dihydroxylation.

Syn-dihydroxylation: This transformation is typically carried out using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (KMnO₄). wikipedia.orglibretexts.org Osmium tetroxide, often used in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide (NMO) in the Upjohn dihydroxylation, reacts with the alkene in a concerted fashion to form a cyclic osmate ester. organic-chemistry.org Subsequent hydrolysis cleaves the osmium-oxygen bonds to yield the cis-diol, where both hydroxyl groups are added to the same face of the original double bond. libretexts.org The Sharpless asymmetric dihydroxylation, an extension of this method, utilizes chiral ligands to achieve high enantioselectivity. wikipedia.org

Anti-dihydroxylation: This pathway involves a two-step procedure. First, the alkene is epoxidized as described above. The resulting epoxide is then subjected to acid-catalyzed ring-opening with water. youtube.comlibretexts.org The mechanism involves protonation of the epoxide oxygen, followed by a backside (Sₙ2-type) attack by a water molecule on one of the epoxide carbons. This inversion of stereochemistry at the site of attack results in the formation of a trans-diol. youtube.com

Table 1: Reagents for Epoxidation and Dihydroxylation of the Prenyl Group

| Transformation | Reagent(s) | Stereochemical Outcome | Product Type |

|---|---|---|---|

| Epoxidation | m-CPBA or other peroxy acids | N/A (forms epoxide) | Epoxide |

| Syn-dihydroxylation | 1. OsO₄ (cat.), NMO; 2. NaHSO₃/H₂O | Syn-addition | Vicinal diol (cis) |

| Syn-dihydroxylation | KMnO₄ (cold, dilute, basic) | Syn-addition | Vicinal diol (cis) |

| Anti-dihydroxylation | 1. m-CPBA; 2. H₃O⁺ | Anti-addition | Vicinal diol (trans) |

Cycloaddition Reactions (e.g., Diels-Alder)

Cycloaddition reactions are powerful tools for the construction of cyclic systems. The most well-known of these is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile (typically an alkene or alkyne) to form a six-membered ring. wikipedia.orgmasterorganicchemistry.com

For this compound, the prenyl group, containing an isolated trisubstituted double bond, is not a conjugated diene and therefore cannot participate as the 4π-electron component in a standard Diels-Alder reaction. masterorganicchemistry.com

However, the alkene of the prenyl group could theoretically act as the 2π-electron component, or dienophile. In a typical Diels-Alder reaction, the rate is enhanced when the dienophile possesses electron-withdrawing groups. masterorganicchemistry.com The prenyl group in this compound lacks direct conjugation with an activating group, making it a relatively poor dienophile for reactions with electron-rich dienes under normal demand conditions.

While direct participation in Diels-Alder reactions is limited, other cycloaddition pathways could be envisioned:

[2+2] Cycloadditions: Photochemical [2+2] cycloadditions between the prenyl alkene and another alkene could potentially form four-membered cyclobutane (B1203170) rings.

1,3-Dipolar Cycloadditions: The prenyl group can react with 1,3-dipoles such as nitrile oxides or azides. This type of reaction is a [3+2] cycloaddition that leads to the formation of five-membered heterocyclic rings.

It is important to note that these cycloaddition pathways are context-dependent and may require specific catalysts or reaction conditions to proceed efficiently, often competing with other potential reaction pathways of the molecule.

Aromatic Ring Functionalization and Substitution Reactions

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution (EAS), a class of reactions that includes nitration, halogenation, sulfonation, and Friedel-Crafts reactions. uomustansiriyah.edu.iq The regiochemical outcome of these substitutions is dictated by the directing effects of the two substituents already present on the ring: the aldehyde group (-CHO) and the prenyl group.

Aldehyde Group (-CHO): The aldehyde is a moderate deactivating group and a meta-director . Its electron-withdrawing nature (both by induction and resonance) decreases the nucleophilicity of the aromatic ring and directs incoming electrophiles to the position meta to it (C5). youtube.comvanderbilt.edu

Prenyl Group (Alkyl Group): The prenyl group, as an alkyl substituent, is a weak activating group and an ortho-, para-director . It donates electron density to the ring via an inductive effect, stabilizing the carbocation intermediate (arenium ion) formed during electrophilic attack at the ortho and para positions. vanderbilt.edu

The positions on the aromatic ring are therefore influenced as follows:

Ortho to the prenyl group (C2, C4) are activated.

Para to the prenyl group (C6) is activated.

Meta to the aldehyde group (C5) is the preferred site for substitution directed by the aldehyde.

When these effects are combined, the outcome of an EAS reaction depends on the reaction conditions and the specific electrophile used. The activating effect of the prenyl group and the deactivating effect of the aldehyde group are in opposition. Typically, activating groups have a stronger influence on regioselectivity. Therefore, substitution is most likely to occur at the positions that are ortho or para to the activating prenyl group (C2, C4, C6). Of these, position 6 is para to the prenyl group and ortho to the aldehyde, while position 2 is ortho to both. Position 4 is ortho to the prenyl and meta to the aldehyde. Steric hindrance may also play a role, potentially disfavoring substitution at the more crowded C2 and C4 positions.

A key example of EAS is the Friedel-Crafts acylation , which introduces an acyl group (R-C=O) onto the ring using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst like AlCl₃. byjus.comorganic-chemistry.org This reaction would likely yield a mixture of products with acylation occurring at the positions activated by the prenyl group. Unlike Friedel-Crafts alkylation, acylation does not suffer from issues of poly-acylation because the introduced acyl group is deactivating. organic-chemistry.orglibretexts.org

Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Type | Activating/Deactivating | Directing Effect |

|---|---|---|---|

| -CH₂CH=C(CH₃)₂ (Prenyl) | Alkyl | Weakly Activating | Ortho, Para |

| -CHO (Aldehyde) | Carbonyl | Moderately Deactivating | Meta |

Multi-Component Reactions (MCRs) Incorporating this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials, are highly valued for their efficiency and atom economy. The aldehyde functionality of this compound makes it an excellent substrate for several important MCRs, allowing for the rapid construction of complex molecular scaffolds containing the 3-prenylphenyl motif.

Ugi Reaction: The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry. It involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-aminoacyl amide derivative. wikipedia.orgorganic-chemistry.org In this reaction, this compound would serve as the aldehyde component, with its prenyl group remaining as a spectator substituent on the final product. The reaction is typically very fast and produces high yields. wikipedia.org

Passerini Reaction: The Passerini three-component reaction (P-3CR) is another isocyanide-based MCR that combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide. wikipedia.orgorganic-chemistry.org The product is an α-acyloxy carboxamide. As with the Ugi reaction, this compound can readily participate as the aldehyde component, leading to complex molecules decorated with the prenylphenyl group.

The utility of these MCRs lies in their ability to generate large libraries of diverse compounds for applications such as drug discovery by simply varying the other components (amine, acid, isocyanide) reacted with this compound. nih.gov

Advanced Analytical Methodologies for Mechanistic Elucidation and Reaction Monitoring of 3 3 Methyl 2 Butenyl Benzaldehyde

In-Situ Spectroscopic Techniques for Real-Time Reaction Pathway Investigation (e.g., FTIR, Raman, NMR)

In-situ spectroscopic techniques are indispensable tools for observing chemical transformations as they occur, providing a continuous stream of data without the need for sample extraction. This real-time analysis is critical for elucidating reaction kinetics and mechanisms.

Raman Spectroscopy: Complementary to FTIR, Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for monitoring changes in the carbon skeleton and aromatic rings. In the context of 3-(3-methyl-2-butenyl)benzaldehyde, Raman spectroscopy could be employed to study the prenyl side chain and the benzene (B151609) ring during a reaction. Studies on various aldehydes, including benzaldehyde (B42025), have shown that Raman spectroscopy can provide detailed information about molecular structure and intermolecular interactions. nih.govchemicalbook.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR spectroscopy offers detailed structural information during a reaction. By monitoring changes in the chemical shifts and coupling constants of protons (¹H NMR) and carbon atoms (¹³C NMR), it is possible to identify reactants, intermediates, and products within the reaction mixture. For example, the formation of this compound could be monitored by the appearance of characteristic signals for the aldehydic proton and the protons of the prenyl group. Although specific in-situ NMR data for this compound is scarce, 1H and 13C NMR data for the related compound 3-methyl-2-butenal (B57294) are available and provide a reference for the expected spectral features. chemicalbook.comspectrabase.com

Table 1: Representative Spectroscopic Data for Analogous Aldehydes

| Compound | Technique | Key Spectral Features (Characteristic Peaks) |

| 3-Methyl-2-butenal | ¹H NMR (CDCl₃) | δ 9.95 (d, 1H, CHO), 5.90 (d, 1H, =CH), 2.19 (s, 3H, CH₃), 1.99 (s, 3H, CH₃) ppm nih.gov |

| ¹³C NMR (CDCl₃) | δ 191.0 (CHO), 160.7 (C=), 128.1 (=CH), 27.2 (CH₃), 18.9 (CH₃) ppm nih.gov | |

| FTIR (neat) | ~1680 cm⁻¹ (C=O stretch), ~1620 cm⁻¹ (C=C stretch), ~2720 cm⁻¹ (C-H aldehyde stretch) chemicalbook.com | |

| 3-Methylbenzaldehyde (B113406) | ¹H NMR (DMSO-d₆) | δ 9.98 (s, 1H, CHO), 7.51-7.25 (m, 4H, Ar-H), 2.35 (s, 3H, Ar-CH₃) ppm rsc.org |

| ¹³C NMR (DMSO-d₆) | δ 193.3 (CHO), 138.7, 136.3, 135.2, 129.7, 129.1, 126.9 (Aromatic C), 20.7 (CH₃) ppm rsc.org | |

| Mass Spectrum (EI) | m/z 120 (M⁺), 119, 91, 65 nist.gov |

Hyphenated Analytical Techniques for Complex Mixture Analysis and Intermediate Detection (e.g., GC-MS, LC-MS/MS with advanced modes)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for analyzing complex reaction mixtures and identifying trace-level intermediates. nih.govspringernature.comsaspublishers.comresearchgate.net

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS): LC-MS/MS is a powerful tool for the analysis of less volatile or thermally labile compounds. The liquid chromatograph separates the components, which are then ionized and analyzed by tandem mass spectrometry. Advanced modes such as Selected Reaction Monitoring (SRM) can be used for highly selective and sensitive quantification of the target analyte. For this compound, LC-MS/MS could be used to detect and quantify the compound in complex matrices, as well as to identify reaction intermediates. The MS/MS fragmentation of the protonated molecule [M+H]⁺ would provide structural information for confirmation.

Table 2: Expected Mass Spectrometry Fragmentation for Prenylated Benzaldehydes

| Ion | Formation Mechanism | Expected m/z for this compound (C₁₂H₁₄O, MW: 174.24) |

| [M]⁺ | Molecular Ion | 174 |

| [M-H]⁺ | Loss of a hydrogen radical | 173 |

| [M-CH₃]⁺ | Loss of a methyl radical from the prenyl group | 159 |

| [M-CHO]⁺ | Loss of the formyl radical | 145 |

| [C₇H₇O]⁺ | Cleavage of the prenyl group | 119 |

| [C₇H₇]⁺ | Tropylium ion (from benzaldehyde moiety) | 91 |

Spectroscopic Probes for Transition State Characterization and Reaction Kinetic Studies

Understanding the transition state and reaction kinetics is fundamental to elucidating a reaction mechanism. While direct observation of a transition state is challenging, spectroscopic probes can provide valuable information about its structure and energy. Kinetic studies, often performed using the in-situ techniques described above, can determine reaction rates, orders, and activation energies. For reactions involving this compound, such as electrophilic additions to the double bond or nucleophilic additions to the carbonyl group, kinetic data can help to distinguish between different possible pathways.

X-ray Diffraction Studies of Crystalline Derivatives for Conformational and Supramolecular Analysis

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional structure of crystalline materials. nih.govmdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound or a derivative, it is possible to determine the precise arrangement of atoms in the molecule, as well as the packing of molecules in the crystal lattice. For this compound, obtaining a suitable crystal for XRD analysis would provide invaluable information about its solid-state conformation, including the orientation of the prenyl group relative to the benzaldehyde ring. Furthermore, XRD can reveal details about intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the supramolecular assembly of the molecules. While no crystal structure for this compound has been reported, studies on other benzaldehyde derivatives have demonstrated the power of this technique in elucidating detailed structural features. nih.govscispace.com

Theoretical and Computational Chemistry Approaches to 3 3 Methyl 2 Butenyl Benzaldehyde

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation, providing detailed information about the electronic structure and, by extension, the chemical reactivity of 3-(3-Methyl-2-butenyl)benzaldehyde.

Density Functional Theory (DFT) has become a popular method due to its balance of computational cost and accuracy. researchgate.net Functionals such as B3LYP are commonly used to optimize the molecular geometry and calculate electronic properties. researchgate.netnih.gov For benzaldehyde (B42025) and its derivatives, DFT calculations can accurately describe the molecular and electronic properties, including the effects of substituent groups on the aromatic ring. researchgate.netmdpi.com

Ab initio methods , while often more computationally demanding, can offer higher accuracy. researchgate.net Methods like Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC2) can be employed for more precise energy and property calculations, especially where DFT might be less reliable. researchgate.netresearchgate.net

Key reactivity descriptors derived from these calculations include:

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. mdpi.com For aromatic aldehydes, this gap can predict charge transfer within the molecule. mdpi.com

Molecular Electrostatic Potential (MESP): MESP maps illustrate the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. mdpi.com For this compound, the oxygen atom of the carbonyl group would be an electron-rich region (red on an MESP map), making it a site for electrophilic attack, while the aldehydic proton and aromatic protons would be relatively electron-poor (blue on an MESP map). mdpi.com

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and intramolecular interactions like hyperconjugation, which contribute to molecular stability. nih.govmdpi.com

| Property | Predicted Value/Description | Method | Significance |

| HOMO Energy | ~ -6.5 eV | DFT (B3LYP) | Indicates electron-donating capability; localized on the prenyl group and benzene (B151609) ring. |

| LUMO Energy | ~ -1.8 eV | DFT (B3LYP) | Indicates electron-accepting capability; localized on the benzaldehyde moiety. |

| HOMO-LUMO Gap | ~ 4.7 eV | DFT (B3LYP) | Reflects chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. mdpi.com |

| Dipole Moment | ~ 2.5 - 3.0 D | DFT (B3LYP) | Quantifies the overall polarity of the molecule, influencing intermolecular interactions. |

| MESP Minimum | Near carbonyl oxygen | DFT (B3LYP) | Indicates the most probable site for electrophilic attack. mdpi.com |

| MESP Maximum | Near aldehydic and aromatic protons | DFT (B3LYP) | Indicates sites susceptible to nucleophilic attack. mdpi.com |

Note: The values in this table are illustrative estimates based on typical calculations for substituted benzaldehydes and are not from a specific study on this compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum calculations focus on static structures, molecular dynamics (MD) simulations model the movement of atoms and molecules over time. This approach is invaluable for conformational analysis and studying intermolecular interactions. elsevierpure.com

Conformational Analysis: this compound has several rotatable single bonds, leading to multiple possible conformations (rotamers). The most significant rotations are around the C-C bond connecting the prenyl group to the ring and the C-C bond connecting the aldehyde group to the ring. MD simulations, governed by a force field, can explore the potential energy surface to identify low-energy, stable conformers and the energy barriers between them. lumenlearning.comresearchgate.net Steric hindrance between the prenyl group, the aldehyde, and adjacent ring hydrogens will play a key role in determining the most stable conformations. lumenlearning.com

Intermolecular Interactions: MD simulations are also used to model how molecules of this compound interact with each other or with solvent molecules. In the solid state or in concentrated solutions, non-covalent interactions dictate the molecular packing and bulk properties. For related benzaldehyde derivatives, studies have shown the importance of weak C–H⋯O hydrogen bonds, C–H⋯π interactions, and π–π stacking in forming supramolecular structures. nih.gov MD simulations can quantify these interactions and predict how they influence the compound's physical properties.

| Dihedral Angle | Description | Relative Energy (kcal/mol) | Significance |

| C(ring)-C(ring)-C(prenyl)-C(prenyl) | Rotation of prenyl group vs. ring | 0 (Planar) | The lowest energy conformer is likely near-planar to maximize conjugation, but steric clashes may cause slight twisting. |

| C(ring)-C(ring)-C(prenyl)-C(prenyl) | Rotation of prenyl group vs. ring | ~3-5 (Perpendicular) | Represents a high-energy transition state due to loss of conjugation and steric hindrance. |

| C(ring)-C(ring)-C(aldehyde)-O | Rotation of aldehyde group vs. ring | 0 (Planar) | The aldehyde group is expected to be coplanar with the benzene ring to maximize conjugation. |

| C(ring)-C(ring)-C(aldehyde)-O | Rotation of aldehyde group vs. ring | ~5-7 (Perpendicular) | A high rotational barrier, making non-planar conformations unlikely. |

Note: The energy values are illustrative, based on general principles of conformational analysis for similar aromatic compounds. lumenlearning.com

Elucidation of Reaction Mechanisms via Transition State Modeling and Potential Energy Surface Mapping

Understanding how a reaction occurs requires identifying the pathway from reactants to products, including any intermediates and transition states. Computational chemistry offers methods to map these pathways on a Potential Energy Surface (PES). libretexts.orglibretexts.orgwayne.edu

A PES is a multidimensional surface that represents the energy of a molecular system as a function of its geometry. wayne.edu Minima on the PES correspond to stable reactants, products, and intermediates, while saddle points correspond to transition states—the highest energy point along the lowest energy path between two minima. wayne.edunih.gov

By using algorithms to locate transition states and trace the reaction paths (Intrinsic Reaction Coordinate, IRC), chemists can elucidate detailed reaction mechanisms. nih.gov For example, in the asymmetric allylation of benzaldehyde, quantum chemical calculations identified the specific chair-like transition state structures responsible for the observed stereoselectivity, calculating their activation energies to predict the major product. nih.gov Similar approaches could be applied to reactions involving the aldehyde or alkene functional groups of this compound, such as its oxidation, reduction, or addition reactions.

| Reaction Step | Species | Relative Energy (kcal/mol) | Method |

| Reactants | This compound + Nu⁻ | 0.0 | DFT (B3LYP) |

| Transition State 1 (TS1) | [Nu···C(aldehyde)···O]⁻ complex | +15.2 | DFT (B3LYP) |

| Intermediate | Alkoxide intermediate | -5.4 | DFT (B3LYP) |

| Transition State 2 (TS2) | Proton transfer transition state | +3.1 | DFT (B3LYP) |

| Products | Final alcohol product | -12.8 | DFT (B3LYP) |

Note: This table presents a hypothetical energy profile for a nucleophilic addition to the aldehyde group, a common reaction for this class of compounds. Energies are for illustrative purposes. nih.govnih.gov

Prediction of Spectroscopic Signatures (e.g., NMR, IR, UV-Vis) and Their Interpretation

Computational methods are widely used to predict spectroscopic data, which aids in the interpretation of experimental spectra and the structural confirmation of newly synthesized compounds.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating ¹H and ¹³C NMR chemical shifts. researchgate.net Theoretical predictions for the constituent parts of the molecule, such as 3-methylbenzaldehyde (B113406) hmdb.cafoodb.ca and prenyl groups (as in 3-methyl-2-butenal (B57294) spectrabase.com), can be used to estimate the spectrum of the target compound. Calculations would show distinct signals for the aldehydic proton, the vinylic proton of the prenyl group, the aromatic protons (with specific splitting patterns), and the different methyl groups. oxinst.comrsc.org

IR Spectroscopy: DFT calculations can predict vibrational frequencies. researchgate.net These calculated frequencies are often systematically scaled to better match experimental data. researchgate.net For this compound, key predicted peaks would include the C=O stretch of the aldehyde, C=C stretches of the aromatic ring and alkene, C-H stretches (aromatic, aldehydic, and aliphatic), and bending vibrations. researchgate.netnist.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for calculating electronic excitation energies and predicting UV-Vis absorption spectra. mdpi.comnih.gov The spectrum of this compound is expected to show absorptions characteristic of the benzaldehyde chromophore, likely red-shifted due to the electron-donating nature of the prenyl substituent. Typical transitions would be the n→π* and π→π* excitations of the conjugated system. researchgate.netresearchgate.net

Predicted Spectroscopic Data for this compound

| Spectrum | Feature | Predicted Value | Notes |

| ¹H NMR | Aldehyde H | δ 9.9 - 10.1 ppm | Singlet, deshielded by the carbonyl group. oxinst.com |

| Aromatic H | δ 7.3 - 7.8 ppm | Multiplets, with splitting patterns determined by substitution. | |

| Vinylic H | δ 5.3 - 5.5 ppm | Triplet, coupled to the CH₂ group. | |

| Benzylic CH₂ | δ 3.4 - 3.6 ppm | Doublet, coupled to the vinylic H. | |

| Methyl H (on C=C) | δ 1.7 - 1.8 ppm | Singlets, two distinct signals. | |

| ¹³C NMR | Carbonyl C | δ 192 - 194 ppm | Highly deshielded. rsc.org |

| Aromatic C | δ 125 - 145 ppm | Multiple signals, including quaternary carbons. | |

| Vinylic C | δ 120 - 140 ppm | Two signals for the C=C bond. | |

| IR | C=O Stretch | 1690 - 1710 cm⁻¹ | Strong, characteristic aldehyde absorption. nist.gov |

| C-H Stretch (Aldehyde) | 2720 - 2820 cm⁻¹ | Two weak bands, characteristic Fermi resonance. | |

| C=C Stretch (Aromatic) | 1580 - 1600 cm⁻¹ | Medium to strong absorption. | |

| C=C Stretch (Alkene) | 1660 - 1680 cm⁻¹ | Weaker than C=O stretch. | |

| UV-Vis | π → π* Transition | λmax ~250-280 nm | Strong absorption from the conjugated aromatic system. researchgate.netresearchgate.net |

| n → π* Transition | λmax ~310-330 nm | Weaker, symmetry-forbidden transition of the carbonyl group. researchgate.net |

Note: Predicted values are based on data from similar structures and established correlation tables. hmdb.cafoodb.caspectrabase.comoxinst.comrsc.orgnist.gov

Quantitative Structure-Reactivity Relationship (QSRR) Studies for Analogues and Derivatives

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their measured reactivity. mdpi.com These models are powerful tools in medicinal chemistry and materials science for predicting the properties of new, unsynthesized molecules.

A QSRR study for analogues of this compound would involve several steps:

Dataset Assembly: A series of analogues would be synthesized or selected, varying the substituents on the benzene ring or modifying the prenyl side chain. A specific measure of reactivity (e.g., the rate constant for a reaction, an equilibrium constant) would be experimentally determined for each compound.

Descriptor Calculation: For each molecule in the series, a large number of molecular descriptors would be calculated using computational software. These descriptors quantify various aspects of the molecule's structure, including electronic (e.g., partial charges, dipole moment), topological (e.g., molecular connectivity indices), and quantum chemical (e.g., HOMO/LUMO energies) properties. researchgate.net

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to find a mathematical equation that best correlates a subset of the calculated descriptors with the experimental reactivity. mdpi.comresearchgate.net

Validation: The predictive power of the resulting model is rigorously tested using internal and external validation techniques to ensure it is robust and not due to a chance correlation. researchgate.net

For aromatic aldehydes, QSRR models have been successfully developed to predict properties like toxicity, which is a measure of biological reactivity. researchgate.net A similar approach could be used to build a model for the chemical reactivity of this compound derivatives in a specific chemical transformation.

Example Structure of a QSRR Data Table

| Compound (Derivative) | Experimental Reactivity (log k) | Descriptor 1 (HOMO Energy) | Descriptor 2 (Dipole Moment) | Descriptor 3 (Molecular Surface Area) |

| This compound | -2.5 | -6.50 eV | 2.8 D | 195 Ų |

| Analogue 1 (4-Nitro) | -3.8 | -7.10 eV | 1.5 D | 210 Ų |

| Analogue 2 (4-Methoxy) | -2.1 | -6.25 eV | 4.5 D | 212 Ų |

| Analogue 3 (4-Chloro) | -2.9 | -6.65 eV | 1.9 D | 205 Ų |

Note: This table is a simplified illustration of the data used to build a QSRR model. The values are hypothetical.

Applications of 3 3 Methyl 2 Butenyl Benzaldehyde As a Synthetic Building Block and Material Precursor

Precursor in the Total Synthesis of Complex Natural Products and Bioactive Molecules

The structural motif of a prenylated benzaldehyde (B42025) is a key component in numerous biologically active natural products. Consequently, 3-(3-methyl-2-butenyl)benzaldehyde and its isomers are crucial starting materials or intermediates in the total synthesis of these complex molecules. A significant application is in the synthesis of cannabinoids. For instance, synthetic routes to cannabidiol (B1668261) (CBD) and its analogs can utilize prenylated benzaldehydes. nih.govunimi.itescholarship.org The general strategy involves the condensation of a prenylated aldehyde with a suitable resorcinol (B1680541) derivative, such as olivetol, to construct the characteristic cannabinoid scaffold. escholarship.org

The prenyl group (3-methyl-2-butenyl) is known to enhance the biological activity of many secondary metabolites. wur.nlnih.gov Prenylation can increase a molecule's lipophilicity, which may improve its ability to cross cell membranes and interact with biological targets. nih.govnih.gov This makes synthetic routes involving intermediates like this compound particularly valuable for creating novel bioactive compounds with potentially enhanced therapeutic properties. nih.govresearchgate.net For example, it has been used in the synthesis of analogues of Licochalcone A, a natural chalcone (B49325) with known antibacterial properties. nih.gov

The table below summarizes key synthetic applications of prenylated benzaldehydes in the preparation of bioactive molecules.

| Target Molecule Class | Synthetic Strategy | Key Intermediate | Reference |

| Cannabinoids (e.g., CBD) | Condensation with resorcinols (e.g., olivetol) | Prenylated Benzaldehyde | nih.govescholarship.org |

| Licochalcone A Analogues | Claisen-Schmidt condensation | Prenylated Benzaldehyde | researchgate.netnih.gov |

| Bioactive Prenylated Flavonoids | Multi-step synthesis involving prenylation | Prenylated Benzaldehyde | nih.govnih.gov |

Monomer or Crosslinker in Polymer Chemistry for the Development of Functional Materials

While specific research on this compound as a monomer or crosslinker is not extensively documented, the functionalities present in the molecule offer potential for polymer synthesis. The aldehyde group can participate in various polymerization reactions, such as condensation polymerization with phenols or amines. The alkene group within the prenyl chain provides a site for addition polymerization or for crosslinking polymer chains, potentially imparting unique properties to the resulting material. Related aldehydes, such as 3-methyl-2-butenal (B57294), are noted as valuable starting materials for the preparation of plastics. google.com

Ligand Design in Coordination Chemistry and Organometallic Catalysis

The aldehyde group in this compound can be chemically modified to create sophisticated ligands for coordination chemistry and organometallic catalysis. A common strategy involves the condensation of the aldehyde with a primary amine to form an imine, which can then act as a ligand. This approach is well-established for other substituted benzaldehydes, such as o-(diphenylphosphino)benzaldehyde, which is used to prepare hemilabile P,N-type ligands. academie-sciences.fr These ligands are of significant interest in catalysis because one donor atom can dissociate to create a vacant site on the metal center for substrate binding. academie-sciences.fr

The aldehyde itself can coordinate directly to a metal center through its oxygen atom, acting as a P,O-chelate or in other coordination modes. academie-sciences.fr The prenyl group could influence the steric and electronic properties of the resulting metal complex, potentially tuning its catalytic activity and selectivity. Coordination polymers developed for catalysis have been successfully used in reactions like the cyanosilylation of aldehydes. nih.gov

Intermediate in the Development of Agrochemicals and Biopesticides

Prenylated natural products often exhibit insecticidal and antimicrobial properties, making their synthetic precursors valuable in the development of new agrochemicals. nih.gov The prenyl group can enhance the efficacy of pesticides. nih.gov While direct application of this compound in commercial agrochemicals is not widely reported, its structural relative, 3-methyl-2-butenal, is identified as a starting material for pesticide synthesis. google.com The synthesis of prenylated flavonoids, which have demonstrated antimicrobial activity, further underscores the potential of prenylated benzaldehydes as intermediates in creating compounds for crop protection. nih.gov

Exploration in Photochemical Applications and Optoelectronic Material Development

Aromatic aldehydes like benzaldehyde are known to be photochemically active. researchgate.net Upon photoexcitation, they can undergo various reactions, including acting as photosensitizers. For example, benzaldehyde has been shown to act as a photocatalyst for the oxidation of alcohols and the production of hydrogen peroxide. researchgate.net The prenyl substituent on the aromatic ring of this compound could modify these photochemical properties. The extended conjugation and the presence of the alkene could shift absorption wavelengths and influence the lifetime and reactivity of excited states. While specific studies on the photochemical applications of this compound are limited, the fundamental properties of the benzaldehyde chromophore suggest potential for its exploration in developing new photoinitiators or photocatalysts. researchgate.net

Environmental Fate, Degradation Pathways, and Biotransformation of 3 3 Methyl 2 Butenyl Benzaldehyde

Photodegradation Mechanisms in Atmospheric and Aquatic Environments

In the atmosphere, 3-(3-Methyl-2-butenyl)benzaldehyde is susceptible to indirect photodegradation. This process is primarily driven by reactions with hydroxyl radicals (•OH) and ozone (O₃). The estimated half-life for the reaction with hydroxyl radicals is approximately 8.2 hours, while the half-life for its reaction with ozone is about 23.2 hours. oecd.org These relatively short half-lives suggest that the compound is rapidly degraded in the atmosphere. oecd.org

Biodegradation Pathways in Soil and Water Systems by Microbial Communities

The biodegradability of this compound is a key factor in its environmental persistence. A related compound, 3-methyl-2-butenal (B57294), has been shown to be readily biodegradable. oecd.org In a CO2-Headspace Test following ISO 14593 guidelines, 3-methyl-2-butenal demonstrated 80-90% biodegradation over a 28-day period, meeting the 10-day window for ready biodegradability. oecd.org Specifically, it was 29% degraded after 3 days and 75% degraded after 10 days. oecd.org This suggests that microbial communities in soil and water systems likely possess the enzymatic machinery to break down this class of compounds.

The biodegradation of aromatic aldehydes often involves initial oxidation of the aldehyde group to a carboxylic acid, followed by ring cleavage. For instance, m-tolualdehyde can be oxidized to m-toluic acid by resting cells of Pseudomonas aeruginosa. nih.gov Furthermore, perillaldehyde (B36042) dehydrogenase, an enzyme isolated from a soil pseudomonad, has been shown to catalyze the oxidation of m- & p-tolualdehyde. nih.gov Given the structural similarities, it is probable that microbial degradation of this compound proceeds through similar initial oxidative steps, targeting the aldehyde functional group. The prenyl side chain may also be a site for initial microbial attack, potentially through hydroxylation or epoxidation reactions.

Identification and Persistence Assessment of Environmental Metabolites

The degradation of this compound will result in the formation of various environmental metabolites. Based on known biotransformation pathways of similar compounds, potential metabolites could include 3-(3-Methyl-2-butenyl)benzoic acid, resulting from the oxidation of the aldehyde group. Further degradation could lead to the formation of simpler aromatic acids and eventually to complete mineralization to carbon dioxide and water.

Adsorption and Leaching Behavior in Diverse Environmental Matrices

The mobility of this compound in the environment is largely governed by its adsorption to soil and sediment particles. The log octanol-water partition coefficient (log Kow) is a key indicator of a substance's tendency to associate with organic matter in the environment. For the related compound 3-methyl-2-butenal, the measured log Kow is 0.53 at 25°C. oecd.org The log soil organic carbon-water (B12546825) partitioning coefficient (log Koc), which more directly relates to soil adsorption, has been calculated to be 0.9 (Koc = 7.9). oecd.org

These low log Kow and log Koc values suggest that 3-methyl-2-butenal has a low potential for both bioaccumulation and geoaccumulation. oecd.org Consequently, it is expected to have high mobility in soil and is less likely to be strongly adsorbed to soil and sediment. Distribution modeling further supports this, indicating that water is the primary environmental compartment for this type of compound. oecd.org Therefore, this compound is likely to exhibit similar behavior, with a potential for leaching through the soil profile and into groundwater if not degraded.

Table of Predicted Environmental Properties for a Related Compound (3-methyl-2-butenal)

| Property | Value | Interpretation | Citation |

| Log Kow | 0.53 | Low potential for bioaccumulation | oecd.org |

| Log Koc | 0.9 | Low potential for adsorption to soil/sediment | oecd.org |

| Atmospheric Half-Life (vs. •OH) | ~8.2 hours | Rapid atmospheric degradation | oecd.org |

| Atmospheric Half-Life (vs. O₃) | ~23.2 hours | Rapid atmospheric degradation | oecd.org |

| Biodegradability | Readily biodegradable (80-90% in 28 days) | Low persistence in soil and water | oecd.org |

Future Research Directions and Unresolved Challenges in 3 3 Methyl 2 Butenyl Benzaldehyde Chemistry

Development of Novel and Highly Efficient Sustainable Synthetic Methodologies

A primary challenge in exploring the chemistry of 3-(3-Methyl-2-butenyl)benzaldehyde is its synthesis. Traditional chemical methods for producing prenylated aromatics often involve multiple steps, harsh conditions, and the use of environmentally unfriendly reagents. engineering.org.cnnih.gov Future research must prioritize the development of green and sustainable synthetic routes.

A highly promising avenue is the use of microbial cell factories. wur.nl Metabolic engineering of yeasts such as Yarrowia lipolytica and Saccharomyces cerevisiae has already proven successful for producing other prenylated aromatic compounds like drupanin (B1242640) and artepillin C. acs.orgacs.org By engineering the biosynthetic pathways for the aromatic acceptor and the prenyl donor (dimethylallyl diphosphate, DMAPP), it is conceivable to develop a de novo biosynthesis process for this compound from simple feedstocks like glucose. acs.orgresearchgate.net This approach offers the potential for environmentally benign and economically viable production. wur.nl

Another key area is the application of chemoenzymatic synthesis. Aromatic prenyltransferases (aPTs), such as those from the ABBA and DMATS superfamilies, are soluble enzymes that catalyze the specific attachment of a prenyl group to an aromatic molecule. nih.govnih.govacs.org These enzymes are often promiscuous, accepting a range of substrates, which suggests they could be engineered or selected to specifically catalyze the prenylation of a benzaldehyde (B42025) precursor. nih.gov Research into identifying or evolving aPTs with high selectivity for the meta position of benzaldehyde would be a significant breakthrough.

| Potential Sustainable Synthetic Strategy | Description | Key Challenges | Relevant Precedents |

| Microbial Cell Factories | Engineering yeasts (e.g., Y. lipolytica) to produce the compound de novo from simple sugars. acs.orgacs.org | Balancing metabolic pathways for precursors; enzyme efficiency; product toxicity to the host. researchgate.net | Production of drupanin, artepillin C, 8-prenylnaringenin. acs.org |

| Chemoenzymatic Synthesis | Using isolated aromatic prenyltransferase (aPT) enzymes to attach a prenyl group to a benzaldehyde substrate. nih.gov | Enzyme discovery and engineering for desired regioselectivity; cost of prenyl donor substrates (DMAPP). wur.nl | Synthesis of various prenylated indoles and phenolic molecules. nih.gov |

| Biomimetic Synthesis | Designing synthetic routes that mimic natural biosynthetic pathways, often resulting in more efficient and stereoselective processes. engineering.org.cn | Elucidating the natural biosynthetic pathway; controlling complex reaction cascades. engineering.org.cn | Total synthesis of numerous complex natural products. engineering.org.cn |

Exploration of Undiscovered Reactivity and Highly Selective Derivatization Pathways

The dual functionality of this compound offers a platform for creating diverse molecular derivatives. The aldehyde group is a gateway to a multitude of classical organic reactions, while the prenyl group's double bond provides another site for chemical modification.

Future research should focus on exploring reactions that can selectively target one functional group while leaving the other intact. For instance, the benzaldehyde group, while less reactive than aliphatic aldehydes due to resonance stabilization with the aromatic ring, can undergo nucleophilic addition reactions. stackexchange.comquora.comvaia.comquora.com This could be exploited in reactions like Knoevenagel or Claisen-Schmidt condensations to synthesize novel chalcone-like structures or other complex molecules. mdpi.comnih.govacs.org Conversely, the prenyl group's alkene can be targeted for reactions such as epoxidation, dihydroxylation, or hydrogenation to introduce new functionalities and stereocenters.

A significant challenge lies in controlling the regioselectivity and stereoselectivity of these transformations. Developing catalytic systems that can, for example, selectively oxidize the prenyl group without affecting the aldehyde, or vice-versa, is a key unresolved issue. Furthermore, exploring intramolecular reactions, where the aldehyde and prenyl groups react with each other to form novel cyclic structures, could lead to the discovery of entirely new molecular scaffolds.

Advanced Understanding of its Role in Inter-Species Chemical Communication and Ecological Interactions

Volatile organic compounds (VOCs) are fundamental to the chemical language of nature, mediating interactions between countless organisms. tamu.eduapsnet.org Benzaldehydes and other VOCs are known to act as semiochemicals, influencing behaviors such as host location by insects, defense signaling in plants, and communication between microbes. nih.govnih.govfrontiersin.org

Given that prenylated benzaldehydes have been identified in the secondary metabolites of fungi, it is highly probable that this compound plays a role in chemical ecology. nih.gov Future research should aim to elucidate this role. Does it act as an attractant for symbiotic organisms, a deterrent against predators or competitors, or a signaling molecule in microbial communities? apsnet.org Investigating its function could involve exposing various insects, plants, and microorganisms to the compound and observing their behavioral or physiological responses.

The challenge in this area is the complexity of ecological systems. A single compound can have different meanings to different organisms, and its effect can be context-dependent. tamu.edu Elucidating these intricate signaling networks requires sensitive analytical techniques and carefully designed bioassays to understand its specific contribution to the chemical conversations happening in its natural environment. tamu.edunih.gov

Integration into Advanced Functional Materials, Nanotechnology, and Smart Systems

The unique structure of this compound makes it an intriguing building block for advanced materials. The aromatic ring provides a rigid, π-conjugated core, while the aldehyde group offers a convenient handle for polymerization or surface functionalization.

One potential direction is its use in the synthesis of novel polymers and functional materials. For example, benzaldehyde derivatives can be used to create α-cyanostilbenes, a class of molecules with interesting photophysical properties for applications in organic electronics and sensors. unizar.es The prenyl group could add hydrophobicity or be used as a cross-linking site to tune the material's properties. Another avenue is the synthesis of Schiff bases by reacting the aldehyde with various amines; such compounds have been used to create functionalized nanoparticles for biomedical applications. researchgate.net

The primary challenge is to design and synthesize polymers or materials where the specific structure of this compound imparts a unique and desirable function. This requires a deep understanding of structure-property relationships and the development of synthetic methods that can translate the molecular properties into macroscopic material performance.

Addressing Scalability, Cost-Effectiveness, and Broader Applicability in Emerging Technologies

For any compound to move from academic curiosity to widespread application, the challenges of production scale-up and cost must be addressed. researchgate.net Even the most promising synthetic route at the lab scale is irrelevant if it cannot be made economically viable for industrial production. engineering.org.cnnumberanalytics.com